ALR2 Inhibitory Potency: ICI 215918 vs. Second-Generation Sulphonylnitromethane ZD5522
ICI 215918 inhibits bovine lens aldose reductase (ALR2) with a dissociation constant (Kies) of 0.10 μM when glucose is the varied substrate [1]. The second-generation analog ZD5522 achieves K(is) = K(ii) = 7.2 nM (glucose) and 4.3 nM (methylglyoxal), representing an approximately 14- to 23-fold greater binding affinity [2]. ZD5522 is formally described as 'at least 10-fold more potent' against bovine lens ALR2 in vitro [2].
| Evidence Dimension | Inhibition constant for bovine lens aldose reductase (ALR2) |
|---|---|
| Target Compound Data | Kies = 0.10 μM (100 nM); uncompetitive with respect to glucose |
| Comparator Or Baseline | ZD5522: K(is) = K(ii) = 7.2 nM (glucose); K(is) = K(ii) = 4.3 nM (methylglyoxal); noncompetitive |
| Quantified Difference | ZD5522 is 14-fold (100/7.2) to 23-fold (100/4.3) more potent on a Ki basis |
| Conditions | Bovine lens ALR2; substrates: glucose or methylglyoxal; in vitro enzymatic assay |
Why This Matters
ICI 215918 is the appropriate choice when lower absolute potency is acceptable or when the uncompetitive mechanism (see Item 3) is experimentally required, whereas ZD5522 is preferred for applications demanding maximal target engagement at low concentrations.
- [1] Ward WH, Cook PN, Mirrlees DJ, et al. (2,6-Dimethylphenylsulphonyl)nitromethane: a new structural type of aldose reductase inhibitor which follows biphasic kinetics and uses an allosteric binding site. Biochem Pharmacol. 1991;42(11):2115-2123. PMID: 1958230. View Source
- [2] Cook PN, Ward WH, Petrash JM, et al. Kinetic characteristics of ZENECA ZD5522, a potent inhibitor of human and bovine lens aldose reductase. Biochem Pharmacol. 1995;49(8):1043-1049. PMID: 7748183. View Source
